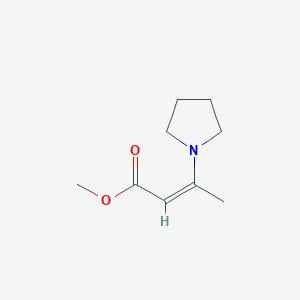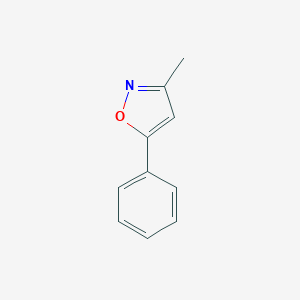
3-甲基-5-苯基异恶唑
描述
3-Methyl-5-phenylisoxazole is a heterocyclic compound with the molecular formula C10H9NO. It is characterized by a five-membered isoxazole ring, which includes one nitrogen and one oxygen atom. This compound is of significant interest due to its diverse applications in various fields, including medicinal chemistry and material science.
Synthetic Routes and Reaction Conditions:
One-Pot Synthesis: A common method involves the reaction of α-acetylenic γ-hydroxyaldehydes with hydroxylamine under microwave-assisted conditions.
Cyclization Reactions: Another approach includes the cyclization of intermediates such as methyl 5-phenylisoxazole-3-carboxylate with hydrazine hydrate in refluxing methanol.
Industrial Production Methods:
Metal-Free Synthesis: Industrial production often employs metal-free synthetic routes to avoid the drawbacks of metal-catalyzed reactions, such as high costs and toxicity.
Types of Reactions:
Oxidation: 3-Methyl-5-phenylisoxazole can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, particularly at the phenyl ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas in the presence of palladium on carbon.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Halogenated derivatives of 3-Methyl-5-phenylisoxazole.
Chemistry:
Synthesis of Complex Molecules: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology:
Biological Probes: Utilized in the development of biological probes for studying enzyme activities and cellular processes.
Medicine:
Pharmaceuticals: Investigated for its potential as an analgesic, anti-inflammatory, and anticancer agent.
Industry:
Material Science: Employed in the development of novel materials with specific electronic and optical properties.
科学研究应用
药物发现
异恶唑是一种五元杂环部分,常见于许多市售药物中 . 化合物“3-甲基-5-苯基异恶唑”属于此类,可能应用于药物发现领域 .
合成路线
在合成化学领域,异恶唑,包括“3-甲基-5-苯基异恶唑”,是使用各种技术合成的 . 大多数合成方法采用 Cu (I) 或 Ru (II) 作为 (3 + 2) 环加成反应的催化剂 . 然而,由于金属催化反应带来的缺点,例如高成本、低丰度、毒性、大量废物产生以及难以从反应混合物中分离,人们正在开发替代的无金属合成路线 .
氨基肽酶 A 抑制剂
“3-甲基-5-苯基异恶唑”可用于氨基肽酶 A 抑制剂 . 氨基肽酶 A 是一种与高血压和其他潜在的心血管疾病相关的酶。因此,该酶的抑制剂可能具有治疗潜力。
作用机制
The mechanism of action of 3-Methyl-5-phenylisoxazole involves its interaction with various molecular targets, including enzymes and receptors. The compound can act as an inhibitor or activator, depending on the specific biological pathway. For instance, it may inhibit enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
相似化合物的比较
- 5-Methyl-3-phenylisoxazole-4-carboxylic acid
- 4-(Bromomethyl)-3-methyl-5-phenylisoxazole
- 3-Methyl-5-phenylisoxazole-4-carboxylic acid
Uniqueness: 3-Methyl-5-phenylisoxazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it offers a balance of stability and reactivity, making it a versatile compound for various applications .
属性
IUPAC Name |
3-methyl-5-phenyl-1,2-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO/c1-8-7-10(12-11-8)9-5-3-2-4-6-9/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBYQIYSAUFWXQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10143518 | |
| Record name | Isoxazole, 3-methyl-5-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10143518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1008-75-9 | |
| Record name | Isoxazole, 3-methyl-5-phenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001008759 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Methyl-5-phenylisoxazole | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80670 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Isoxazole, 3-methyl-5-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10143518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Methyl-5-phenylisoxazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the main chemical characteristics of 3-methyl-5-phenylisoxazole?
A1: 3-Methyl-5-phenylisoxazole is a heterocyclic compound containing both isoxazole and phenyl rings. It can undergo various reactions, particularly electrophilic substitutions, due to the presence of electron-rich aromatic rings. [, ]
Q2: How does 3-methyl-5-phenylisoxazole react with electrophilic compounds?
A2: The reactivity of 3-methyl-5-phenylisoxazole with electrophiles is influenced by the base used. [, ]
- n-Butyllithium (n-BuLi): Results in alkylation at both the C-4 position of the isoxazole ring and the C-3 methyl group. Dialkylation is also possible. [, ]
- Lithium diisopropylamide (LDA): Alkylation product distribution depends on the specific alkyl halide used. [, ]
- LDA-TMEDA: Leads to regioselective alkylation at the C-3 methyl group. [, ]
Q3: What is the regioselectivity of nitration in 3-methyl-5-phenylisoxazole?
A3: Nitration studies reveal that: []
- 3-Methyl-5-phenylisoxazole undergoes nitration primarily at the para-position of the phenyl ring. []
- 5-Methyl-3-phenylisoxazole, an isomer, shows nitration at the meta-position of the phenyl ring when reacting as a conjugate acid, and at the para-position when reacting as a free base. []
Q4: Has 3-methyl-5-phenylisoxazole been investigated for biological activity?
A4: Yes, 3-methyl-5-phenylisoxazole has shown nematicidal activity against plant-parasitic nematodes, specifically Meloidogyne incognita and Rotylenchulus reniformis. [] Its activity was comparable to certain neem limonoids, natural nematicidal compounds. []
Q5: Are there any studies on metal complexes with 3-methyl-5-phenylisoxazole?
A5: Yes, research has explored the coordination chemistry of 3-methyl-5-phenylisoxazole with various metals, including:
- Group IIB metals: Studies have investigated the formation and properties of complexes with these metals. []
- Copper (II): Complexes with copper (II) have been synthesized and characterized. []
- Manganese (II): Coordination compounds with manganese (II) have been prepared and studied. []
Q6: Have there been any computational studies on 3-methyl-5-phenylisoxazole and its derivatives?
A6: Theoretical studies utilizing molecular mechanics (MM2) and extended Hückel molecular orbital (EHMO) calculations have been conducted on palladium(II) and platinum(II) complexes with 3-methyl-5-phenylisoxazole and other isoxazole derivatives. [, , ] These studies aimed to:
- Investigate potential antitumor activity by analyzing electronic structures and bonding properties. [, , ]
- Explore relationships between molecular structure, electronic properties, and biological activity. [, , ]
Q7: Can you provide details about the synthesis of 3-methyl-5-phenylisoxazole?
A7: One method involves the reaction of 4-phenylbut-3-en-2-one with hydroxylamine hydrochloride in the presence of a catalyst. [] Another approach utilizes the conversion of pyrimidines into isoxazoles. Specifically, reacting 6-methyl-4-phenylpyrimidine 1-oxide with hydroxylamine hydrochloride yields 3-methyl-5-phenylisoxazole. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


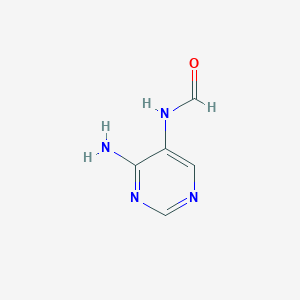
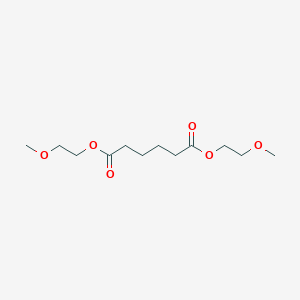

![16-nitroanthra[9,1,2-cde]benzo[rst]pentaphene-5,10-dione](/img/structure/B94316.png)
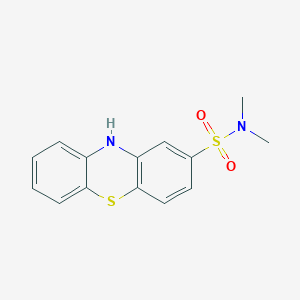
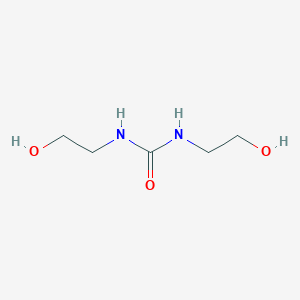
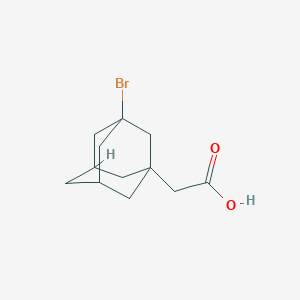
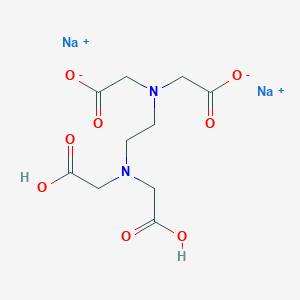
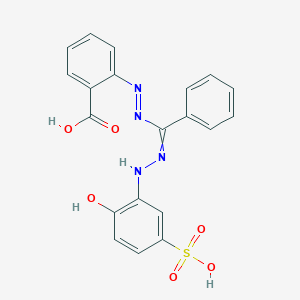
![4-[(5-Carbamoyl-o-tolyl)azo]-3-hydroxynaphth-2-anilide](/img/structure/B94327.png)
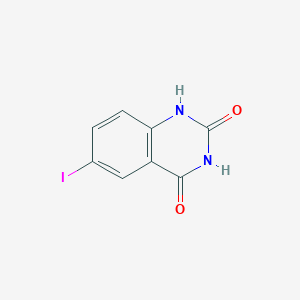
![3-Azaspiro[5.5]undecane](/img/structure/B94333.png)
![(1R,2S,6R,7S,8R)-4,4-Dimethyl-3,5,9,11-tetraoxatricyclo[6.2.1.02,6]undecan-7-ol](/img/structure/B94334.png)
